2-(1H-imidazol-2-yl)ethanethioamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7N3S |
|---|---|
Molecular Weight |
141.20 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)ethanethioamide |
InChI |
InChI=1S/C5H7N3S/c6-4(9)3-5-7-1-2-8-5/h1-2H,3H2,(H2,6,9)(H,7,8) |
InChI Key |
ZJYGWYJUNPONHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CC(=S)N |
Origin of Product |
United States |
Charting the Unknown: Research Gaps and Future Directions
Direct Synthesis Approaches for this compound
Direct synthesis of this compound can be achieved through several strategic pathways. These methods focus on constructing the thioamide functionality directly onto a pre-existing imidazole core.
Condensation and Cyclization Reactions Utilizing Imidazole-2-carbaldehyde Precursors
The synthesis of imidazole-containing compounds often involves the construction of the imidazole ring itself from acyclic precursors. One established method is the Debus synthesis, first reported in 1858, which utilizes a reaction between glyoxal, formaldehyde (B43269), and ammonia. nih.govresearchgate.net This foundational reaction and its modern variations provide access to a wide array of substituted imidazoles. For instance, the reaction of glyoxal with ammonium (B1175870) salts in water at neutral pH can yield imidazole, with further reactions producing imidazole-2-carboxaldehyde. rsc.org
Once imidazole-2-carbaldehyde is obtained, it serves as a versatile precursor. Condensation reactions are a cornerstone of C-C bond formation. While direct synthesis of this compound from imidazole-2-carbaldehyde in a one-pot reaction is not extensively detailed in the literature, a plausible multi-step pathway can be inferred. This would likely involve extending the aldehyde side chain by one carbon to form a nitrile or an amide, followed by thionation. For example, a Knoevenagel or Wittig-type reaction could introduce a two-carbon unit, which could then be converted to the desired ethanethioamide structure.
Thionation Reactions (e.g., Conversion of Amides to Thioamides via Lawesson's Reagent)
A prominent and widely used method for synthesizing thioamides is the thionation of their corresponding amide analogues. nih.govorganic-chemistry.org Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the most common reagent for this transformation. nih.govmdpi.com The reaction mechanism involves the interaction of the carbonyl group with a reactive dithiophosphine ylide, which exists in equilibrium with LR in solution. nih.govmdpi.com This leads to a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, similar to a Wittig reaction, to yield the thiocarbonyl compound. nih.gov
To synthesize this compound via this route, the precursor 2-(1H-imidazol-2-yl)acetamide would be required. This amide can be treated with Lawesson's reagent in an appropriate solvent, such as toluene (B28343) or dichloromethane (B109758), often with heating, to afford the target thioamide. mdpi.com The reaction is compatible with a wide range of functional groups, making it a reliable method. mdpi.com
Recent advancements have introduced variations of Lawesson's reagent to simplify product purification. For example, fluorous analogues of LR have been developed, allowing for the easy removal of phosphorus-containing byproducts through fluorous solid-phase extraction. researchgate.netorganic-chemistry.orgnih.gov
Metal-Free Carbon-Carbon Bond Cleavage in Enaminones for α-Keto Thioamide Synthesis
A novel, metal-free approach has been developed for the synthesis of N,N-disubstituted α-keto thioamides, which involves the cleavage of the C=C bond in enaminones. acs.orgorganic-chemistry.orgnih.gov This reaction utilizes elemental sulfur and N,N-dimethyl-4-aminopyridine (DMAP) under aerobic conditions. organic-chemistry.org The process involves a cascade functionalization of both C=C and C-H bonds, leading to the formation of new C=S and C-N bonds. acs.orgnih.gov
This method demonstrates broad substrate tolerance for various aryl-functionalized enaminones and different N,N-substituents. organic-chemistry.org While this specific methodology yields α-keto thioamides and not directly this compound, it represents an important advancement in thioamide synthesis. The principles of C-C bond cleavage and sulfur insertion could potentially be adapted in the future for other thioamide structures. The reaction is noted for being environmentally friendly and cost-effective as it avoids the use of metal catalysts or additional oxidants. organic-chemistry.org
Synthesis of Related Imidazole- and Thioamide-Containing Building Blocks
The synthesis of complex molecules often relies on the preparation and coupling of versatile building blocks. This section explores the synthesis of functionalized imidazole scaffolds and the derivatization of ethanethioamide structures, which are essential for creating a library of related compounds.
Preparation of Imidazole Scaffolds with Reactive Functionalities
The imidazole ring is a privileged structure in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. nih.gov These methods allow for the introduction of reactive groups at various positions on the ring, which can then be used for further elaboration.
Key Synthetic Strategies for Imidazole Scaffolds:
Multicomponent Condensation: Classic methods like the Debus and Radziszewski syntheses involve the condensation of dicarbonyl compounds, aldehydes, and ammonia (or amines). biomedpharmajournal.org These one-pot reactions allow for the efficient assembly of polysubstituted imidazoles.
Cyclization Reactions: Novel imidazole derivatives can be prepared through the cyclization of precursors like α-bromo ketones and formamidine acetate (B1210297). biomedpharmajournal.org Another approach involves the reaction of ethanone with selenium dioxide, followed by cyclization with an aromatic aldehyde. biomedpharmajournal.org
Metal-Free Approaches: Recent research has focused on metal-free synthetic routes, such as the synthesis of polyfunctionalized imidazoles from benzylamines through N-α-C(sp3)–H bond functionalization. rsc.org
Regioselective Functionalization: For pre-formed imidazole rings, regioselective functionalization can be achieved through directed metalation and sulfoxide/magnesium exchange. nih.gov This allows for the precise introduction of aryl, allyl, or acyl groups at specific positions on the imidazole scaffold. nih.gov
These strategies provide a robust toolbox for creating a diverse range of imidazole building blocks with specific functionalities, ready for incorporation into larger molecules like this compound or its derivatives.
Derivatization of Ethanethioamide Structures
The ethanethioamide moiety itself offers several sites for chemical modification, enabling the synthesis of a wide array of derivatives. Derivatization can occur at the nitrogen atom, the sulfur atom, or the carbon atom alpha to the thiocarbonyl group. Chemical derivatization is a common strategy to improve analytical properties, such as separation and ionization efficiency in mass spectrometry. ddtjournal.com
Potential Derivatization Reactions:
N-Alkylation/Arylation: The nitrogen atom of the thioamide can be alkylated or arylated using appropriate electrophiles under basic conditions. This allows for the introduction of various substituents to modulate the compound's properties.
S-Alkylation: The sulfur atom is nucleophilic and can be alkylated to form thioimidate esters. These intermediates can be useful for further transformations.
Reactions at the α-Carbon: The protons on the carbon adjacent to the thiocarbonyl group are acidic and can be removed by a base to generate a nucleophilic enethiolate, which can then react with various electrophiles.
Gewald Reaction: Thioamides can participate in multicomponent reactions like the Gewald reaction. For example, a thioamide-containing imidazolidinone can react with an activated nitrile and elemental sulfur in the presence of a base like morpholine to yield a substituted aminothiophene. sapub.org
The derivatization of isothiocyanates, which are related to thioamides, often involves reactions with nucleophiles like N-acetyl-L-cysteine to form dithiocarbamates for analytical purposes. researchgate.net Similarly, derivatization reagents can be used to target specific functional groups within a molecule to enhance their detection. mdpi.comnih.gov These principles can be applied to ethanethioamide structures to create novel analogues.
Table of Compounds Mentioned
Advanced Derivatization Strategies for this compound Analogues
The unique chemical architecture of this compound, featuring a reactive imidazole ring and a versatile thioamide group, allows for a multitude of derivatization strategies aimed at creating a diverse library of analogues.
N-Alkylation and N-Acylation of the Imidazole Nitrogen
The imidazole ring of this compound contains a nucleophilic nitrogen atom that is amenable to electrophilic substitution, primarily through N-alkylation and N-acylation reactions. These modifications are crucial for altering the compound's physicochemical properties.
N-alkylation is commonly achieved by reacting the parent imidazole with various alkylating agents, such as alkyl halides or tosylates, in the presence of a base. beilstein-journals.orgbeilstein-journals.org The choice of base and solvent is critical for achieving high yields and can influence the regioselectivity of the reaction. The imidazole ring presents two nitrogen atoms for potential alkylation, which can lead to a mixture of N-1 and N-3 regioisomers. However, for a 2-substituted imidazole, these positions are equivalent due to tautomerism. Direct alkylation with alkyl halides is a common method for generating N-substituted imidazole derivatives. mdpi.com For instance, the N-alkylation of an imidazole precursor with 1-bromooctadecane can be performed in acetone with potassium hydroxide as the base. mdpi.com The antibacterial effects of 1-alkylimidazole derivatives have been shown to increase as the carbon chain length of the alkyl group increases. nih.gov
N-acylation introduces an acyl group to the imidazole nitrogen, a transformation that can also be influenced by the reaction conditions. Acyl chlorides are typical reagents for this purpose. nih.gov The reaction of imidazolidine-2-thione with acyl chlorides can lead to either mono- or di-acylated products depending on the nature of the acylating agent and the reaction conditions. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Imidazole Scaffolds
| Reaction Type | Reagent | Base | Solvent | Product Type |
| N-Alkylation | 1-Bromooctadecane | KOH | Acetone | N-Alkyl Imidazole |
| N-Alkylation | Alkyl Halides | Various | DMF/Acetone | N-Alkyl Imidazole |
| N-Acylation | Acyl Chlorides | - | DMA | N-Acyl Imidazolidine (B613845) |
Modifications at the Thioamide Functional Group
The thioamide group is a versatile functional handle for a range of chemical transformations. One common modification is the conversion of the thioamide to its corresponding amide, which can be achieved through various oxidative or hydrolytic methods. Another significant pathway involves S-alkylation, where the sulfur atom acts as a nucleophile. For example, reacting a related 2-mercaptoimidazole derivative with halo compounds in the presence of a base like triethylamine (TEA) in ethanol (B145695) leads to the formation of thioether linkages. sapub.orgnih.gov
Furthermore, the thioamide functionality can participate in cyclization reactions to form new heterocyclic rings. The reaction of an amide with phosphorus pentasulfide is a standard method to generate the corresponding thioamide, highlighting the interchangeability of these functional groups. ekb.eg The thioamide moiety can also be used as a precursor for synthesizing thiazole (B1198619) derivatives through reaction with α-haloketones. ekb.eg
Mannich-Type Reactions for Incorporating Imidazole-Thioamide Motifs
Mannich-type reactions provide a powerful method for C-N bond formation and are well-suited for modifying the imidazole ring. plantarchives.org This reaction typically involves the aminoalkylation of an acidic proton located on a substrate, in this case, the N-H of the imidazole ring. The reaction proceeds by condensing an active hydrogen compound with formaldehyde (or another aldehyde) and a primary or secondary amine.
In the context of imidazole derivatives, the N-H proton is sufficiently acidic to participate in Mannich reactions. The reaction of a benzimidazole-2-thione with formaldehyde and various amines (such as dimethylamine, morpholine, or piperazine) affords the corresponding N-aminomethylated Mannich bases. researchgate.net This strategy allows for the introduction of a diverse range of aminoalkyl side chains onto the imidazole core, which can significantly impact the molecule's biological activity and physical properties. Asymmetric Mannich reactions have also been developed for related imidazole-containing systems, allowing for stereoselective synthesis. rsc.org
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms underlying the formation of this compound and its derivatives is essential for optimizing synthetic routes and achieving desired chemical outcomes.
Proposed Reaction Mechanisms for Compound Formation
The synthesis of this compound likely begins with a precursor such as 2-(1H-imidazol-2-yl)acetonitrile. The formation of the thioamide functional group from the nitrile can be achieved through the addition of hydrogen sulfide (B99878) (H₂S) or other sulfurizing agents like Lawesson's reagent. The mechanism involves the nucleophilic attack of the sulfur species on the electrophilic carbon of the nitrile group. This is typically followed by protonation steps to yield the final thioamide product.
The initial synthesis of the imidazole ring itself can be accomplished through multicomponent reactions like the Radziszewski reaction. mdpi.com This reaction involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. All atoms from the precursors are incorporated into the final imidazole product, making it an atom-economical process. mdpi.com
For derivatization reactions such as N-alkylation, the mechanism involves the deprotonation of the imidazole N-H by a base to form an imidazolate anion. This highly nucleophilic anion then attacks the electrophilic alkylating agent in an SN2-type reaction to form the N-substituted product. mdpi.com
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogues efficiently and with high purity. Key parameters that are typically varied include solvent, temperature, reaction time, and the choice of catalyst or base.
The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of related benzimidazole derivatives, ethanol was found to be the most effective solvent compared to others like methanol, water, or chloroform. researchgate.net
Temperature is another crucial factor. Many reactions show a marked increase in yield when performed at elevated temperatures. For example, a reaction to form a pyrrolo[1,2-a]imidazole derivative showed a yield of 82% when refluxed in ethanol, compared to only 13% when carried out at room temperature for the same duration. researchgate.net However, extending the reaction time beyond the optimal point does not necessarily improve the yield and can lead to the formation of byproducts. researchgate.net
The use of a catalyst or a specific base is often essential. In the synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, using anhydrous potassium carbonate as the base in DMSO at reflux resulted in a high yield of 92% in just one hour. mdpi.com This represents a significant improvement over other methods that required higher temperatures, longer reaction times, and purification by column chromatography. mdpi.com
Table 2: Optimization of Reaction Conditions for a Model Imidazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H₂O | Reflux | 28 | 42 |
| 2 | CH₃OH | Reflux | 28 | 58 |
| 3 | CHCl₃ | Reflux | 28 | 31 |
| 4 | C₂H₅OH | Reflux | 28 | 82 |
| 5 | C₂H₅OH | Room Temp | 28 | 13 |
| 6 | C₂H₅OH | Reflux | 40 | 82 |
Data adapted from a similar synthetic procedure for illustrative purposes. researchgate.net
Based on the information available, there is currently no specific research detailing the eco-friendly or solvent-free synthesis of the compound This compound .
While the principles of sustainable and green chemistry are being increasingly applied to the synthesis of heterocyclic compounds, including various imidazole derivatives, specific protocols for this particular ethanethioamide are not documented in the provided search results. General sustainable methodologies for related compounds often involve solvent-free reactions, microwave-assisted synthesis, or the use of greener catalysts and solvents, but direct application to this compound has not been reported. Therefore, a detailed article on this specific topic as per the requested outline cannot be generated at this time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, we can predict the following signals:
Imidazole Ring Protons (H-4/H-5): The two protons on the imidazole ring (at positions 4 and 5) are expected to appear as singlets or a pair of doublets, typically in the aromatic region (δ 7.0-7.5 ppm). In similar imidazole-containing compounds, these protons often show signals around δ 7.1 ppm. researchgate.netfigshare.com Due to the tautomerism of the N-H proton, these two protons can become chemically equivalent, resulting in a single signal.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the imidazole ring are predicted to appear as a singlet. This signal would likely be found in the range of δ 3.8-4.3 ppm, shifted downfield due to the influence of the adjacent aromatic imidazole ring and the thioamide group. For comparison, the methylene protons in N,N-Dimethyl-2-phenylethanethioamide appear at δ 4.32 ppm. beilstein-journals.org
Thioamide Protons (-CSNH₂): The protons of the primary thioamide group are expected to be broad singlets, appearing far downfield, typically in the range of δ 8.0-10.0 ppm. These signals are often broad due to quadrupole effects from the nitrogen atom and exchange with trace amounts of water in the solvent.
Imidazole N-H Proton: The N-H proton of the imidazole ring is also expected to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but typically appearing above δ 10.0 ppm. researchgate.net
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Imidazole N-H | >10.0 | Broad Singlet |
| Thioamide NH₂ | 8.0 - 10.0 | Broad Singlet |
| Imidazole H-4/H-5 | ~7.1 | Singlet (or Doublet) |
| Methylene CH₂ | ~4.0 | Singlet |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, the following signals are predicted:
Thiocarbonyl Carbon (C=S): The carbon of the thioamide group is the most deshielded and is expected to appear significantly downfield, in the range of δ 195-205 ppm. This is a characteristic chemical shift for thioamides. For example, the thiocarbonyl carbon in N,N-Dimethyl-2-phenylethanethioamide is observed at δ 200.6 ppm. beilstein-journals.org
Imidazole Ring Carbons (C-2, C-4, C-5): The carbon atoms of the imidazole ring are expected in the aromatic region. C-2, being attached to two nitrogen atoms and the side chain, would likely appear around δ 145-150 ppm. The C-4 and C-5 carbons are predicted to have chemical shifts in the range of δ 115-130 ppm. nih.govmdpi.com Fast tautomerization on the NMR timescale can sometimes lead to broadening or the disappearance of signals for carbons adjacent to the nitrogen atoms. mdpi.com
Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of δ 45-55 ppm. In N,N-Dimethyl-2-phenylethanethioamide, this carbon is found at δ 50.9 ppm. beilstein-journals.org
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (Thiocarbonyl) | 195 - 205 |
| C-2 (Imidazole) | 145 - 150 |
| C-4/C-5 (Imidazole) | 115 - 130 |
| CH₂ (Methylene) | 45 - 55 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.govchemicalbook.comnih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. While most signals in the predicted spectrum are singlets, COSY could confirm the coupling (or lack thereof) between the imidazole ring protons (H-4 and H-5) and potentially show a correlation between the N-H and adjacent C-H protons under specific conditions. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be essential to definitively assign the carbon signals. Key correlations would include the methylene protons to the methylene carbon and the imidazole H-4 and H-5 protons to their respective carbons. nih.govsci-hub.se
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. nih.govrsc.orgsci-hub.se For this compound, the most informative HMBC correlations would be:
From the methylene (-CH₂-) protons to the imidazole C-2 and the thiocarbonyl (C=S) carbon, confirming the ethanethioamide linkage to the ring.
From the imidazole H-4 proton to the C-2 and C-5 carbons, establishing the ring structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₅H₇N₃S), the exact mass can be calculated. The protonated molecule, [M+H]⁺, would be the ion observed in positive-ion ESI-HRMS.
Predicted HRMS Data for this compound
| Formula | Ion | Calculated m/z |
| C₅H₇N₃S | [M+H]⁺ | 142.0433 |
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed to confirm the structure. The fragmentation of this compound would likely proceed through several key pathways: libretexts.orgmiamioh.edunih.gov
Alpha-Cleavage: The most common fragmentation for such compounds is the cleavage of the C-C bond between the imidazole ring and the methylene group. This would result in the formation of a stable imidazolyl-methyl cation or a related fragment.
Loss of Thioamide Group: Fragmentation could involve the loss of the thioamide moiety or parts of it, such as the loss of •SH or H₂S.
Imidazole Ring Fragmentation: The imidazole ring itself can undergo characteristic fragmentation, typically involving the loss of HCN or related small molecules, which is a common pathway for nitrogen-containing heterocycles. researchgate.net
Predicted Key Fragments in ESI-MS/MS
| Predicted m/z | Proposed Fragment Identity |
| 81.04 | [C₄H₅N₂]⁺ (Imidazolyl-methyl fragment) |
| 68.06 | [C₃H₄N₂]⁺ (Imidazole ring fragment) |
| 76.01 | [C₂H₄NS]⁺ (Thioacetamide fragment) |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods would be crucial for confirming the presence of its key functional groups and understanding its intermolecular interactions.
The vibrational spectrum of this compound is expected to be a composite of the modes from the imidazole ring and the ethanethioamide side chain.
Imidazole Ring Vibrations: The imidazole ring exhibits several characteristic vibrations. The N-H stretching vibration of the imidazole group is typically observed in the high-frequency region of the IR spectrum, often as a broad band around 3200-3500 cm⁻¹, indicative of hydrogen bonding. C-H stretching vibrations of the aromatic imidazole ring protons usually appear around 3100-3150 cm⁻¹. The C=N and C=C ring stretching vibrations are expected in the 1450-1650 cm⁻¹ region. In-plane and out-of-plane ring deformation modes would be found at lower frequencies.
Thioamide Group Vibrations: The thioamide group (-C(S)NH₂) has several characteristic "thioamide bands," which are mixed vibrations rather than pure bond stretches.
The N-H stretching vibrations of the primary thioamide (–NH₂) would appear in the 3100-3400 cm⁻¹ range.
The C=S stretching vibration is a key marker. While it has some contribution to bands in the 1000-1200 cm⁻¹ region, it is heavily mixed with other vibrations. A significant C=S stretching character is often attributed to a band in the 700-850 cm⁻¹ range. For instance, in 2-imidazolidinethione, a related cyclic thiourea (B124793), IR absorption bands are well-documented. nist.gov
The C-N stretching and N-H bending vibrations also contribute to the complex spectral features in the fingerprint region (below 1500 cm⁻¹).
Aliphatic Linker Vibrations: The ethyl linker (-CH₂-CH₂-) would show symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ region, as well as scissoring and rocking deformations at approximately 1450 cm⁻¹ and 720 cm⁻¹, respectively.
A comparative analysis of IR and Raman spectra would be beneficial, as some vibrational modes that are weak in IR may be strong in Raman, and vice-versa, providing a more complete vibrational profile. For example, the C=S stretch is often more prominent in Raman spectra.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Analogy |
| Imidazole | N-H Stretch | 3200-3500 (broad) | General Imidazole Spectra nist.gov |
| Imidazole | C-H Stretch (aromatic) | 3100-3150 | General Imidazole Spectra nist.gov |
| Imidazole | C=N / C=C Ring Stretch | 1450-1650 | General Imidazole Spectra |
| Thioamide | N-H Stretch (primary) | 3100-3400 | General Thioamide Data |
| Thioamide | C=S Stretch | 700-850 | 2-Imidazolidinethione nist.gov |
| Aliphatic Linker | C-H Stretch | 2850-2960 | General Alkane Data |
The presence of both a hydrogen bond donor (the imidazole N-H and the thioamide N-H₂) and acceptor sites (the imidazole sp² nitrogen and the sulfur atom of the thioamide group) makes this compound highly likely to form extensive intermolecular hydrogen bonds in the solid state.
IR spectroscopy is particularly sensitive to hydrogen bonding. The N-H stretching bands are expected to be significantly broadened and red-shifted (moved to lower wavenumbers) compared to the gas phase or in a dilute non-polar solvent. This red shift is a direct consequence of the weakening of the N-H bond upon its engagement in a hydrogen bond. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength. For related imidazole compounds, studies have shown that intermolecular hydrogen bonding leads to red shifts in vibrational frequencies.
In the solid state, these hydrogen bonds would create a well-ordered supramolecular network, which could be a dimer, a chain, or a more complex three-dimensional array. The specific pattern of these interactions would influence the crystal packing.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
To unambiguously determine the molecular structure of this compound, a single crystal of suitable quality would be required for XRD analysis. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. For related imidazole-containing compounds, single-crystal XRD has been used to determine their precise molecular structures and conformations. For instance, the crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate has been resolved, providing detailed information on bond lengths and angles within the imidazole ring. researchgate.net Such an analysis for the title compound would reveal the planarity of the imidazole ring and the geometry of the thioamide group.
Beyond the structure of a single molecule, XRD analysis reveals how molecules are arranged in the crystal lattice. This includes determining the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ).
For this compound, the analysis would focus on the supramolecular interactions that dictate the crystal packing. The primary interactions would be the N-H···N hydrogen bonds between imidazole rings and the N-H···S hydrogen bonds involving the thioamide groups. These interactions would likely form robust synthons, predictable patterns of intermolecular connections. The analysis would map out these hydrogen-bonding networks, revealing whether they form, for example, centrosymmetric dimers via N-H···S bonds or infinite chains via head-to-tail N-H···N interactions.
Table 2: Representative Crystallographic Data for an Imidazole Salt
This table shows data for a related compound, 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate, to illustrate the type of information obtained from a single-crystal XRD study. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8750 (7) |
| b (Å) | 18.0543 (15) |
| c (Å) | 7.0942 (5) |
| β (°) | 100.955 (7) |
| Volume (ų) | 1241.75 (16) |
| Z (molecules/unit cell) | 4 |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions due to π→π* and n→π* transitions.
π→π Transitions:* The imidazole ring is an aromatic system with delocalized π-electrons. It is expected to exhibit strong absorption bands in the UV region, typically below 220 nm, corresponding to π→π* transitions. The thioamide group also contains a π system and will contribute to these absorptions.
n→π Transitions:* The non-bonding electrons (n) on the nitrogen and sulfur atoms can be excited into anti-bonding π* orbitals. The n→π* transition of the C=S group is a key feature of thioamides and typically occurs at a longer wavelength (lower energy) than the π→π* transitions, often appearing as a weaker absorption band in the 290-330 nm range. The n→π* transitions involving the imidazole nitrogen atoms would also contribute to the UV spectrum.
The exact position and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment. In protic solvents, hydrogen bonding can cause shifts in the absorption maxima (solvatochromism). For example, the n→π* transition often experiences a blue shift (hypsochromic shift) in polar, protic solvents. Studies on other imidazole derivatives, such as 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, have shown absorption bands in the UV-Vis region attributed to π→π* transitions. researchgate.net
Study of Solvatochromism and Environmental Effects
The study of solvatochromism, which examines the shift in a compound's color or spectral properties with a change in solvent polarity, has been conducted on various imidazole derivatives. These studies often reveal positive solvatochromism, where the absorption or emission wavelength shifts to a longer wavelength (red shift) as the solvent polarity increases. This phenomenon is typically associated with a larger dipole moment in the excited state compared to the ground state. However, no specific studies detailing the solvatochromic behavior of this compound could be located. Therefore, a data-driven analysis of its environmental sensitivity is not possible at this time.
Thermal Analysis (e.g., DSC) for Solvate and Polymorphism Studies
Differential Scanning Calorimetry (DSC) is a critical technique for studying the thermal properties of a compound, including melting points, phase transitions, and the presence of solvates or polymorphs. While thermal analyses of some imidazoline (B1206853) derivatives have been reported, showing decomposition steps and melting intervals, specific DSC thermograms or data for this compound are not present in the reviewed literature. Such data would be essential for understanding its solid-state properties, stability, and potential for forming different crystalline structures.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods provide insights into the intrinsic characteristics of a compound at the atomic level.
Density Functional Theory (DFT) for Electronic Structure, Orbital Analysis (FMOs), and Electrostatic Potential (MEP)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-(1H-imidazol-2-yl)ethanethioamide, a DFT analysis would typically involve calculations of its electronic properties.
The electronic structure analysis would reveal the distribution of electrons within the molecule, helping to identify regions of high or low electron density. This is crucial for predicting the molecule's reactivity.
Frontier Molecular Orbital (FMO) analysis , specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's excitability and its ability to participate in chemical reactions. A smaller energy gap generally indicates higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the sites of electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions typically indicate negative electrostatic potential, associated with lone pairs of electrons and potential sites for electrophilic attack. Blue regions represent positive electrostatic potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.
Without specific research on this compound, a representative data table for FMO energies cannot be generated.
Conformational Analysis and Geometry Optimization in Gas and Solvent Phases
The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation, as well as other low-energy conformers.
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy. For this compound, this would be performed in both the gas phase , representing an isolated molecule, and in various solvent phases . The presence of a solvent can significantly influence the preferred conformation of a molecule due to solute-solvent interactions. Comparing the results from gas and solvent phases helps to understand the environmental effects on the molecular structure.
A data table of optimized geometrical parameters (bond lengths and angles) for different conformers in various phases cannot be provided without specific studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved understanding of the behavior of a molecule, offering insights that are complementary to the static picture provided by quantum chemical calculations.
Investigation of Dynamic Behavior and Conformational Flexibility in Solution
MD simulations would be employed to study the dynamic behavior of this compound in a solution, typically water or another biologically relevant solvent. These simulations track the movements of every atom in the system over time, revealing the molecule's conformational flexibility . This analysis would show how the molecule folds and changes its shape in a dynamic environment, which is crucial for understanding its interactions with biological targets.
Analysis of Solvent Effects on Molecular Conformation and Stability
By running MD simulations in different solvents, researchers can analyze the effect of the solvent on the molecule's conformation and stability. The solvent molecules explicitly interact with the solute, forming hydrogen bonds and other non-covalent interactions that can stabilize or destabilize certain conformations. This analysis is key to understanding how the molecule behaves in a realistic biological milieu.
Molecular Docking and Ligand-Target Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor or an enzyme (the target). This method is fundamental in drug discovery and design.
For this compound, molecular docking studies would be performed to predict its binding mode within the active site of a specific biological target. The results would provide insights into the ligand-target interactions , such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The docking score, an estimation of the binding affinity, helps in ranking potential drug candidates.
A data table summarizing docking scores and key interactions with a specific protein target cannot be generated in the absence of such research for this compound.
Due to a lack of specific research on the chemical compound this compound, a detailed article covering the requested computational and theoretical investigations cannot be generated at this time. Widespread searches have not yielded specific data on the binding modes, quantitative structure-activity relationships (QSAR), reaction mechanisms, or non-linear optical properties of this particular compound.
General principles of computational chemistry suggest that this compound likely engages in various intermolecular interactions. The imidazole (B134444) ring can participate in hydrogen bonding, both as a donor and acceptor, and can also be involved in pi-stacking with aromatic residues in biological macromolecules. The ethanethioamide group also presents opportunities for hydrogen bonding. However, without specific studies, any detailed description would be speculative.
Similarly, while QSAR models are used to predict the biological activity of compounds, and computational methods can elucidate reaction pathways and predict properties like non-linear optical response, such studies specifically for this compound are not available in the public domain. Research in these areas tends to focus on compounds with known biological activity or specific applications, and it appears this particular compound has not been a focus of such in-depth computational analysis.
Further research would be required to provide the specific, data-driven article requested.
Due to a lack of available scientific research on the specific biological and mechanistic activities of this compound, it is not possible to provide an article that adheres to the requested detailed outline. Extensive searches for scholarly data on the enzyme kinetics, receptor binding, and nucleic acid interactions of this compound did not yield specific findings.
The requested article structure, including in-depth analysis of enzyme inhibition, allosteric modulation, ligand-receptor complex stability, and interactions with molecular switches in signaling cascades, necessitates access to detailed, non-clinical research that does not appear to be publicly available for this particular compound. Without such foundational research, the generation of a scientifically accurate and informative article as per the user's instructions is not feasible.
Further investigation into the biological target interactions and mechanistic insights of this compound would require original experimental research to be conducted and published.
Advanced Research on Biological Target Interactions and Mechanistic Insights Non Clinical Focus
Interaction with Nucleic Acids and Proteins
DNA/RNA Binding Studies and Intercalation Mechanisms
A thorough search of scientific databases and literature archives indicates that no studies have been published detailing the interaction of 2-(1H-imidazol-2-yl)ethanethioamide with DNA or RNA. Consequently, there is no experimental evidence to suggest whether this compound binds to nucleic acids, the nature of any potential binding (e.g., groove binding, electrostatic interaction), or if it acts as an intercalating agent.
Protein-Ligand Interaction Studies Using Biophysical Techniques
Similarly, there is a lack of available research on the interaction of this compound with specific protein targets. Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR), which are instrumental in characterizing protein-ligand binding, have not been reported in the context of this compound. Therefore, its protein-binding profile and affinity for any particular protein remain unknown.
Cellular Pathway Perturbation Studies (Molecular Level, Non-Clinical)
Investigating how a compound affects cellular pathways provides critical insights into its mechanism of action. For this compound, this level of investigation has not yet been documented.
Investigation of Apoptosis Induction Pathways
There are no published non-clinical studies demonstrating that this compound induces apoptosis. Research that would typically involve assays for caspase activation, PARP cleavage, or changes in the expression of Bcl-2 family proteins to elucidate the involvement of intrinsic or extrinsic apoptotic pathways has not been conducted or reported for this specific compound.
Cell Cycle Modulation and Target Identification
The effect of this compound on cell cycle progression in any cell line has not been described in the scientific literature. Consequently, there is no data on whether this compound causes cell cycle arrest at any phase (G1, S, G2, or M) or on the identification of any molecular targets within the cell cycle machinery, such as cyclin-dependent kinases (CDKs) or cyclins, that it might modulate.
Mechanistic Research in Antimicrobial Activity (Molecular Basis)
While imidazole-containing compounds are known for their antimicrobial properties, the specific molecular basis of any such activity for this compound is not established.
Identification of Microbial Targets and Resistance Mechanisms
There are no available studies that have identified the specific microbial targets of this compound. Furthermore, research into potential mechanisms of microbial resistance to this compound has not been published.
Emerging Applications in Materials Science and Chemical Biology
Applications as Ligands in Coordination Chemistry
The presence of both nitrogen and sulfur donor atoms in 2-(1H-imidazol-2-yl)ethanethioamide makes it a versatile ligand for the formation of coordination complexes with a variety of metal ions. The imidazole (B134444) ring offers a nitrogen donor, while the thioamide group provides both a nitrogen and a sulfur donor, allowing for multiple modes of coordination.
The synthesis of metal complexes involving thioamide- and imidazole-containing ligands is a well-established area of coordination chemistry. Typically, the preparation of such complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. scispace.comnih.gov For instance, a general method for synthesizing metal complexes with thioamide-containing ligands involves mixing an ethanolic solution of the ligand with a metal chloride solution in a 2:1 molar ratio and refluxing the mixture for several hours. scispace.com Similarly, transition metal complexes with imidazole derivatives have been synthesized by reacting the ligand with metal salts in an ethanolic medium. nih.govresearchgate.net The resulting metal complexes often precipitate from the solution and can be isolated by filtration, washed, and dried. scispace.comnih.gov
The characterization of these newly formed complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination mode of the ligand, as shifts in the vibrational frequencies of the C=S and N-H bonds in the thioamide group, as well as the C=N and C-N vibrations of the imidazole ring, can indicate their involvement in bonding to the metal center. scispace.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the structure of the ligand and how it changes upon complexation. nih.govresearchgate.net Electronic spectroscopy (UV-Vis) reveals details about the electronic transitions within the complex, which can help in proposing the geometry around the metal ion. scispace.comresearchgate.net Other techniques such as elemental analysis, mass spectrometry, and magnetic susceptibility measurements further aid in confirming the stoichiometry and structure of the metal complexes. researchgate.netresearchgate.net
| Technique | Information Gained on Metal Complex Formation |
| Infrared (IR) Spectroscopy | Identifies shifts in vibrational frequencies of functional groups (e.g., C=S, N-H, C=N) to confirm coordination to the metal ion. scispace.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Elucidates the structural changes in the ligand upon complexation by analyzing shifts in proton and carbon signals. nih.govresearchgate.net |
| UV-Visible (UV-Vis) Spectroscopy | Provides insights into the electronic transitions and the coordination geometry of the metal center. scispace.comresearchgate.net |
| Elemental Analysis | Determines the elemental composition of the complex to confirm its stoichiometry. researchgate.netresearchgate.net |
| Mass Spectrometry | Confirms the molecular weight of the synthesized complex. researchgate.net |
While the catalytic potential of metal complexes with this compound is still an emerging area of research, the broader class of metal-thioamide and metal-imidazole complexes has shown promise in various catalytic transformations. The unique electronic and steric environment provided by the thioamide and imidazole moieties can influence the reactivity of the metal center, making these complexes suitable for catalyzing a range of organic reactions. For example, cobalt(II) complexes have been utilized in the asymmetric synthesis of acetamides, demonstrating the potential for metal complexes with related functionalities to act as catalysts. nih.gov The thioamide group can stabilize different oxidation states of the metal ion, which is a key feature for many catalytic cycles. Furthermore, the imidazole group can act as a proton shuttle or a non-covalent interaction site, further modulating the catalytic activity. The development of well-defined metal complexes of this compound could lead to new catalysts for reactions such as cross-coupling, oxidation, and reduction, where the synergistic effects of the thioamide and imidazole groups can be harnessed for enhanced efficiency and selectivity.
Role in Supramolecular Chemistry
The ability of this compound to participate in specific and directional non-covalent interactions, particularly hydrogen bonding, makes it an attractive building block for the construction of supramolecular assemblies.
Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-ordered, higher-order structures. rsc.orgnwhitegroup.com The this compound molecule possesses multiple hydrogen bond donor and acceptor sites. The imidazole ring contains both a proton-donating N-H group and a proton-accepting nitrogen atom. The thioamide group also features an N-H donor and a sulfur atom that can act as a hydrogen bond acceptor. These functionalities can lead to the formation of robust hydrogen-bonded networks. For instance, studies on related imidazole-containing molecules have shown their ability to form extended two-dimensional hexagonal porous networks on surfaces, driven by complementary C-H···N hydrogen bonds. nih.gov Similarly, the self-assembly of molecules containing amide or thioamide groups is often directed by strong N-H···O or N-H···S hydrogen bonds, leading to the formation of dimers or larger aggregates. mdpi.comnih.gov The interplay of these different hydrogen bonding motifs within this compound could be exploited to create a variety of supramolecular architectures, such as tapes, sheets, and three-dimensional frameworks.
| Hydrogen Bond Donor/Acceptor | Potential Role in Self-Assembly |
| Imidazole N-H (Donor) | Formation of intermolecular hydrogen bonds with acceptor atoms like nitrogen or sulfur. |
| Imidazole N (Acceptor) | Participation in hydrogen bonding with donor groups from neighboring molecules. nih.gov |
| Thioamide N-H (Donor) | Key interaction for forming strong hydrogen bonds, often leading to dimerization or chain formation. nih.gov |
| Thioamide S (Acceptor) | Can participate in weaker hydrogen bonds, contributing to the overall stability of the supramolecular structure. |
The controlled self-assembly of this compound into porous supramolecular structures opens up possibilities for its use in host-guest chemistry. By designing specific hydrogen-bonding patterns, it may be possible to create molecular architectures with well-defined cavities or channels capable of encapsulating smaller guest molecules. The imidazole and thioamide groups lining these cavities could provide specific recognition sites for the guest, leading to selective binding. This concept is central to the development of molecular sensors, where the binding of a guest molecule induces a measurable change in the properties of the host framework, and for applications in controlled release, where a guest molecule is stored within the host and released in response to an external stimulus.
Development as Chemical Probes and Biosensors
The inherent biological relevance of the imidazole moiety, found in molecules like histidine, and the reactivity of the thioamide group suggest that this compound could be developed into chemical probes and biosensors. While research in this area is still in its early stages, related imidazole-containing compounds have shown significant biological activity. For example, derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole have demonstrated potent antiprotozoal activity. researchgate.net Furthermore, various 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for their antifungal properties. nih.govresearchgate.net These findings indicate that the imidazole scaffold can interact with biological targets.
By incorporating a signaling unit, such as a fluorophore, into the structure of this compound, it could be transformed into a chemical probe. The binding of this probe to a specific biomolecule or metal ion could lead to a change in its fluorescence or other spectroscopic properties, allowing for the detection and quantification of the target analyte. The thioamide group could also be exploited for its ability to bind to soft metal ions, potentially leading to sensors for heavy metal detection. The development of such probes and biosensors based on this scaffold holds promise for applications in diagnostics, environmental monitoring, and fundamental biological research.
Design of Fluorescent Probes for Intracellular Target Visualization
The imidazole moiety is a key component in the design of fluorescent probes, which are instrumental in visualizing the distribution and dynamics of specific molecules within living cells. Fluorescent probes are designed to change their light-emitting properties upon interaction with a specific target molecule or ion, allowing for its detection and localization to be observed using microscopy. The design of such probes often involves incorporating a fluorophore (a light-emitting molecule) with a recognition site that selectively binds to the target.
Imidazole-based compounds are particularly useful as they can be functionalized to create probes that are highly selective and sensitive. For instance, probes have been developed for the detection of biothiols like cysteine, homocysteine, and glutathione, which play crucial roles in cellular redox homeostasis. scialert.net These probes can exhibit changes in their fluorescence intensity or a shift in their emission wavelength upon reacting with the target biothiol. nih.gov Confocal microscopy imaging can then reveal the subcellular localization of these important molecules, which can be particularly insightful for understanding disease states like cancer. scialert.netnih.gov While the core principle is established with various imidazole derivatives, the specific application of this compound in a commercially available or widely studied probe remains a developing area of research.
Application in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to traditional silicon-based photovoltaic cells, mimicking the process of natural photosynthesis to convert light into electricity. bohrium.combhu.ac.in A DSSC is typically composed of a transparent conducting oxide (TCO) glass coated with a porous layer of a semiconductor like titanium dioxide (TiO₂), a photosensitizing dye adsorbed onto the TiO₂ surface, an electrolyte containing a redox mediator, and a counter-electrode. dergipark.org.tr
Function as Photosensitizers and Light Harvesting Compounds
The dye is the heart of the DSSC, responsible for absorbing sunlight and initiating the process of electron conversion. bohrium.com An effective photosensitizer must have several key properties: strong absorption of light in the visible spectrum, excellent adhesion to the semiconductor surface, and appropriate electronic energy levels to facilitate electron injection into the semiconductor's conduction band and subsequent regeneration by the electrolyte. bhu.ac.indergipark.org.tr
Efficiency and Stability Studies of DSSC Devices Incorporating the Compound
The power conversion efficiency (PCE) and long-term stability are critical metrics for evaluating the performance of DSSCs. Efficiency is determined by factors such as the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). Research has shown a wide range of efficiencies depending on the dye and other components used. Natural dyes extracted from plants might yield efficiencies of around 1-2%, while sophisticated synthetic organic and ruthenium-based dyes can achieve efficiencies well over 10%. dergipark.org.trnih.gov Co-sensitization, a technique using multiple dyes to broaden the light absorption spectrum, has proven effective in boosting DSSC performance, with some devices reaching efficiencies of up to 15.2%. dergipark.org.trnih.gov
Stability is another major challenge, as dyes can degrade over time due to exposure to light and heat, or desorb from the TiO₂ surface. The chemical nature of the dye and its interaction with the electrolyte are crucial for the long-term operational stability of the device. Although extensive data exists for a variety of sensitizers, there is no available research data on the efficiency and stability of DSSC devices that specifically incorporate this compound.
Table 2: Performance of DSSCs with Various Types of Photosensitizers
| Photosensitizer Type | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Natural Dye (Sumac/Rhus) | > 0.9 | Low | - | ~1.5% | dergipark.org.tr |
| Natural Dye (Black Rice Extract) | 1.142 | 0.551 | 0.52 | 0.327% | bohrium.com |
| Ruthenium Complex (N3 Dye) | - | - | - | ~10.3% | nih.gov |
| Ruthenium Complex (High Absorptivity) | - | - | - | 11.4% | researchgate.net |
| Co-sensitization (ADEKA-1 & LEG4) | - | - | - | 14.3% | nih.gov |
| Co-sensitization (Hydroxamic Acid Pre-adsorption) | - | - | - | 15.2% | dergipark.org.tr |
| This table provides a comparative overview of DSSC performance with different sensitizers to give context to the field. No data is available for devices using this compound. |
Precursor in the Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to medicinal chemistry and materials science. The this compound molecule, with its pre-formed imidazole ring and a reactive thioamide group, is a valuable starting material, or scaffold, for the synthesis of more complex heterocyclic systems.
Scaffold for Novel Heterocyclic Compounds (e.g., Tetrahydropyrimidines, Imidazolidines)
The chemical reactivity of this compound allows it to participate in various cyclization reactions to form new ring systems. The thioamide functional group is particularly versatile for building sulfur- and nitrogen-containing heterocycles.
Imidazolidines: The imidazolidine (B613845) ring is a saturated five-membered ring with two nitrogen atoms. These structures are prevalent in many biologically active compounds. General synthetic routes to imidazolidines often involve the condensation of a 1,2-diamine with an aldehyde or ketone, or through cycloaddition reactions involving aziridines and imines. nih.gov While plausible reaction pathways could be envisioned starting from this compound, specific literature examples demonstrating its use as a direct precursor for imidazolidine synthesis are scarce. scialert.netajchem-a.com
Tetrahydropyrimidines: Tetrahydropyrimidines are six-membered heterocyclic compounds that are also of significant interest in drug discovery. The most well-known method for their synthesis is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.gov The presence of the thioamide group in this compound suggests its potential use as a thiourea equivalent in Biginelli-type reactions, which would lead to novel tetrahydropyrimidine (B8763341) derivatives bearing an imidazolylethyl substituent. However, documented examples of this specific transformation are not readily found in published research.
Multi-step Reaction Pathways Leading to Diverse Molecular Architectures
Information regarding the use of this compound as a foundational component in multi-step synthetic routes to create a variety of molecular structures is not available in the reviewed scientific literature. Research detailing specific reaction schemes, reagents, and conditions for the elaboration of this particular thioamide into more complex architectures has not been reported. Consequently, no data tables summarizing such reaction pathways or the resulting compounds can be provided at this time.
Future Research Directions and Interdisciplinary Prospects
Advancements in Stereoselective Synthesis of Chiral Analogues
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure analogues of "2-(1H-imidazol-2-yl)ethanethioamide" is a critical area for future research. While direct stereoselective synthesis of this specific compound is not yet reported, progress in the asymmetric synthesis of related imidazole (B134444) and thioamide compounds provides a strong foundation.
Future investigations could focus on the use of chiral auxiliaries , which are stereogenic groups temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com Evans' oxazolidinone auxiliaries, for instance, have been successfully employed in the asymmetric alkylation of enolates to create chiral centers with high diastereoselectivity. rsc.org A potential strategy would involve attaching a chiral auxiliary to a precursor of the ethanethioamide side chain, followed by the formation of the imidazole ring and subsequent cleavage of the auxiliary. Camphor-derived auxiliaries, known for their rigidity and predictable stereochemical control, also present a viable option for inducing chirality. wikipedia.org
Another promising approach is catalytic asymmetric synthesis , which offers a more atom-economical and efficient route to chiral molecules. The development of chiral N-heterocyclic carbene (NHC) catalysts has enabled the enantioselective synthesis of various heterocyclic compounds. acs.org Research could be directed towards designing a chiral NHC catalyst that can facilitate the asymmetric construction of the "this compound" scaffold or its analogues. Furthermore, cooperative bimetallic radical catalysis has recently emerged as a powerful tool for asymmetric hydrogen-atom transfer, unlocking the potential of unconventional hydrogen donors like imidazole in stereoselective transformations. acs.org
The synthesis of optically active imidazole derivatives starting from readily available N-Cbz amino acids has also been demonstrated, providing a pathway to chiral building blocks that could be further elaborated to the target thioamide. nih.gov These methods, combined with modern synthetic techniques such as flow chemistry and microwave-assisted synthesis, could lead to efficient and scalable production of chiral "this compound" analogues for biological evaluation.
Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. In the context of "this compound," these computational tools can significantly accelerate the design and optimization of new derivatives with desired properties.
Future research should leverage AI/ML algorithms for:
De Novo Design: Generative models can be trained on large datasets of known bioactive molecules to design novel "this compound" analogues with improved potency, selectivity, and pharmacokinetic profiles. These models can explore a vast chemical space to identify promising candidates that may not be conceived through traditional medicinal chemistry approaches.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using ML to predict the biological activity, toxicity, and physicochemical properties of designed analogues. This would enable the prioritization of compounds for synthesis and experimental testing, thereby reducing costs and timelines.
Synthesis Planning: Retrosynthesis prediction tools, powered by AI, can assist chemists in devising efficient synthetic routes to novel and complex derivatives of "this compound." These tools can analyze the target molecule and propose a step-by-step synthetic pathway, complete with reaction conditions and potential yields.
By integrating AI and ML into the research workflow, scientists can adopt a more data-driven and predictive approach to the development of "this compound"-based compounds.
Exploration of Novel Biological Targets through High-Throughput Screening of Derivatives
While the initial biological activities of "this compound" might be known, its full therapeutic potential remains to be explored. High-throughput screening (HTS) of a library of its derivatives against a wide range of biological targets is a crucial next step.
Future research directions include:
Library Synthesis: The creation of a diverse chemical library of "this compound" analogues is a prerequisite for HTS. This can be achieved through combinatorial chemistry and parallel synthesis techniques, allowing for the rapid generation of a large number of compounds with varied substituents on the imidazole ring and the ethanethioamide side chain.
Phenotypic Screening: HTS assays based on cellular phenotypes can identify compounds that modulate specific biological pathways or produce a desired therapeutic effect, even without prior knowledge of the molecular target. This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action.
Target-Based Screening: Screening the compound library against a panel of known and validated drug targets, such as enzymes, receptors, and ion channels, can identify new indications for "this compound" derivatives. The imidazole moiety is a common feature in many pharmacologically active compounds, suggesting a broad potential for interaction with various biological targets. nih.govresearchgate.net
Mechanism of Action Studies: For any "hit" compounds identified through HTS, subsequent studies will be necessary to elucidate their mechanism of action. This involves target identification and validation, which can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
The results from HTS campaigns will not only expand the known bioactivity profile of this compound class but also provide valuable structure-activity relationship (SAR) data to guide further lead optimization.
Development of New Material Science Applications (e.g., Organic Electronics, Optoelectronics)
The unique electronic properties of heterocyclic compounds like imidazole suggest that "this compound" and its derivatives could have applications beyond medicine, particularly in the field of material science.
Future research in this area should explore:
Organic Electronics: The imidazole ring is an electron-rich system, and the thioamide group can participate in hydrogen bonding and coordination with metal ions. These features make "this compound" derivatives interesting candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Research could focus on synthesizing derivatives with extended π-conjugation to tune their electronic and optical properties.
Optoelectronics: The photophysical properties of imidazole-containing compounds are of growing interest. For instance, the synthesis of imidazole-carbazole hybrids has revealed interesting solvent-dependent excimer-coupled intramolecular charge transfer (ICT) phenomena. nih.gov Investigating the fluorescence and phosphorescence properties of "this compound" derivatives could lead to the development of new sensors, imaging agents, and light-emitting materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring and the sulfur and nitrogen atoms of the thioamide group can act as ligands for metal ions. This opens up the possibility of using "this compound" as a building block for the construction of coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.
The exploration of these material science applications represents a novel and exciting frontier for "this compound" research, potentially leading to the development of new functional materials with tailored properties.
Synergistic Approaches with Nanotechnology for Targeted Delivery and Enhanced Interaction Studies
Nanotechnology offers powerful tools to enhance the efficacy and reduce the side effects of therapeutic agents. The integration of "this compound" derivatives with nanotechnology platforms is a promising area for future investigation.
Key research directions include:
Targeted Drug Delivery: Encapsulating "this compound" analogues within nanoparticles, liposomes, or micelles can improve their solubility, stability, and biodistribution. Furthermore, by functionalizing the surface of these nanocarriers with targeting ligands (e.g., antibodies, peptides), the drug can be specifically delivered to diseased cells or tissues, thereby increasing its therapeutic index.
Nanoparticle-Based Combination Therapy: Co-delivery of "this compound" derivatives with other therapeutic agents using a single nanocarrier can enable synergistic effects and overcome drug resistance. This approach is particularly relevant for complex diseases like cancer.
Enhanced Interaction Studies: Nanomaterials can be used as platforms to study the interactions of "this compound" with biological systems at the nanoscale. For example, functionalizing the tip of an atomic force microscope (AFM) with the compound could allow for the direct measurement of its binding forces with a specific receptor on a cell surface.
Nanosensors: The development of nanosensors based on "this compound" could enable the sensitive and selective detection of specific biomolecules or metal ions. For instance, gold nanoparticles functionalized with a derivative that changes color upon binding to a target analyte could form the basis of a simple and rapid diagnostic test.
The convergence of nanotechnology with the chemistry and biology of "this compound" holds immense promise for developing innovative diagnostic and therapeutic solutions.
Q & A
Basic Question: What are the common synthetic methodologies for preparing 2-(1H-imidazol-2-yl)ethanethioamide, and how are they optimized for yield and purity?
Answer:
The synthesis typically involves multi-step pathways starting from imidazole precursors. A common approach includes:
- Nucleophilic substitution : Reacting 2-chloroimidazole derivatives with thioamide-containing nucleophiles.
- Cyclization reactions : Using thiourea or thioacetamide under acidic conditions to form the thioamide group .
Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid) to enhance regioselectivity. Purity is monitored via thin-layer chromatography (TLC) and recrystallization .
Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm imidazole ring protons (δ 7.2–7.8 ppm) and thioamide (-C=S) carbon shifts (δ 190–210 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (m/z 155.22 for [M+H]).
- Infrared (IR) Spectroscopy : Peaks at 2550–2600 cm (S-H stretch) and 1650–1700 cm (C=N).
- HPLC : For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Question: How can structural discrepancies in this compound derivatives be resolved using crystallographic and computational methods?
Answer:
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond-length ambiguities (e.g., C-S vs. C-N distances). For example, coordination polymers of imidazole-thioamide derivatives show M–S bond distances of 2.3–2.5 Å .
- Density Functional Theory (DFT) : Calculates optimized geometries and compares them with experimental data to identify tautomeric forms or protonation states .
Advanced Question: What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?
Answer:
The compound’s thioamide group acts as a hydrogen-bond acceptor, while the imidazole ring facilitates π-π stacking with aromatic residues in enzyme active sites. For example:
- Tyrosine kinase inhibition : Competitive binding to ATP pockets, validated via molecular docking (AutoDock Vina) and IC assays (e.g., 12 µM against EGFR) .
- Antimicrobial activity : Disruption of bacterial cell membranes via thiol-group interactions, assessed via MIC assays (e.g., 8 µg/mL against S. aureus) .
Advanced Question: How can researchers address contradictions in reported pharmacological data for this compound?
Answer:
Contradictions (e.g., variable IC values) arise from differences in:
- Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer). Standardize protocols per WHO guidelines.
- Target specificity : Use CRISPR-edited cell lines to isolate off-target effects.
- Data validation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Basic Question: What functional groups in this compound are most reactive, and how can they be modified for derivatization?
Answer:
- Thioamide (-C(S)NH) : Undergoes alkylation (e.g., with methyl iodide) or oxidation to sulfonamides.
- Imidazole ring : Electrophilic substitution at C4/C5 positions using HNO/HSO.
- Ethylene linker : Susceptible to bromination or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Question: What strategies optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method).
- Prodrug design : Esterification of the thioamide group for enhanced membrane permeability.
- Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for long-term storage .
Advanced Question: How do researchers validate analytical methods for quantifying this compound in complex matrices?
Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : R > 0.99 over 1–100 µg/mL (HPLC-UV at 254 nm).
- Accuracy : Spike-and-recovery tests (95–105% recovery in plasma).
- Precision : ≤5% RSD for intra-/inter-day variability .
Advanced Question: What computational tools model the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) : GROMACS simulations to study binding stability (e.g., RMSD < 2 Å over 100 ns).
- Pharmacophore Modeling : Phase (Schrödinger) identifies critical interaction points (e.g., hydrogen bonds with Asp831 in EGFR).
- QSAR : CoMFA/CoMSIA to correlate substituent effects with activity .
Advanced Question: How is crystallographic data interpreted to resolve tautomerism in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
